(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one synthesis protocol
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one synthesis protocol
An In-depth Technical Guide to the Synthesis of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one
Authored by a Senior Application Scientist
This guide provides a detailed protocol and scientific rationale for the synthesis of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, a valuable chiral intermediate in asymmetric synthesis. The content is structured for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust analytical validation.
Introduction and Significance
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one belongs to the class of N-acylated oxazolidinones. These compounds are paramount in modern organic synthesis, serving as powerful chiral auxiliaries.[1][2] First popularized by David A. Evans, chiral oxazolidinones provide a robust framework for controlling stereochemistry during the formation of new carbon-carbon bonds.[2][3] This stereocontrol is critical in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific three-dimensional arrangement.[4]
The title compound is synthesized by attaching a bromoacetyl group to the nitrogen of (4R)-4-phenyl-1,3-oxazolidin-2-one. This "handle" equips the chiral auxiliary with a reactive electrophilic site, making it a versatile building block for the diastereoselective synthesis of complex molecules, including amino acids and other biologically active compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core transformation is the N-acylation of the oxazolidinone ring, which proceeds via a nucleophilic acyl substitution mechanism.
Key Mechanistic Steps:
-
Deprotonation: The synthesis is initiated by treating the starting oxazolidinone with a strong, non-nucleophilic base. Traditionally, an organolithium reagent such as n-butyllithium (n-BuLi) is used at cryogenic temperatures (e.g., -78 °C).[2][5] The base abstracts the acidic proton from the nitrogen atom (pKa ≈ 21 in DMSO), generating a highly nucleophilic lithium amide enolate. This deprotonation is a critical step to activate the otherwise weakly nucleophilic nitrogen.
-
Nucleophilic Attack: The resulting lithium anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. A tetrahedral intermediate is formed.
-
Leaving Group Departure: This intermediate rapidly collapses, expelling the bromide ion as the leaving group, to form the stable N-acylated imide product.
The use of a strong base and a highly reactive acylating agent like an acid bromide ensures the reaction proceeds efficiently to completion. Milder methods employing acid fluorides or alternative coupling agents have also been developed for N-acylations to avoid the use of pyrophoric reagents.[6]
Caption: Figure 1: N-Acylation Mechanism.
Starting Material and Reagents
(4R)-4-phenyl-1,3-oxazolidin-2-one
This chiral auxiliary is the cornerstone of the synthesis. It is readily available from commercial suppliers.[4][7] Should a laboratory-scale synthesis be required, it is typically prepared from the corresponding chiral amino alcohol, (R)-(-)-2-phenylglycinol, via cyclization with an agent like diethyl carbonate or phosgene derivatives.[8][9]
Table 1: Properties of (4R)-4-phenyl-1,3-oxazolidin-2-one
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 90319-52-1 | [4][7] |
| Molecular Formula | C₉H₉NO₂ | [4][7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 129-133 °C | [4][7] |
| Optical Rotation | [α]²⁰/D = -52 ± 3º (c=1 in CHCl₃) |[4] |
Key Reagents
Table 2: Reagents for Synthesis
| Reagent | Role | Key Considerations |
|---|---|---|
| Bromoacetyl bromide | Acylating Agent | Highly corrosive and a lachrymator. Reacts violently with water.[10][11] |
| n-Butyllithium (n-BuLi) | Strong Base | Pyrophoric. Must be handled under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous. Can form explosive peroxides. |
| Sat. aq. NH₄Cl | Quenching Agent | Used to neutralize the reaction mixture and protonate any remaining base.[2] |
| Ethyl Acetate / Hexanes | Solvents | Used for extraction and purification (recrystallization/chromatography). |
Detailed Experimental Protocol
This protocol is based on established methods for the N-acylation of oxazolidinones.[2] All operations should be performed in a fume hood.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq., e.g., 2.5 M in hexanes) dropwise via syringe over 15 minutes. A color change may be observed. Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.
-
Acylation: While maintaining the temperature at -78 °C, add bromoacetyl bromide (1.1 eq.) dropwise via syringe. The reaction is typically rapid. Stir the mixture at this temperature for 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reaction Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. The temperature will rise; allow the mixture to warm to room temperature.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one as a white solid.
Safety and Hazard Management
This synthesis involves highly reactive and hazardous materials. A thorough risk assessment is mandatory before commencing any work.
-
Bromoacetyl Bromide: This substance is extremely corrosive to the eyes, skin, and respiratory tract. It is a potent lachrymator and reacts violently with water, releasing toxic hydrogen bromide gas.[10][11][12][13] Handling: Always handle in a certified chemical fume hood. Wear chemical safety goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[11][14] Keep away from water and basic solutions.[11]
-
n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air. It also reacts violently with water. Handling: Use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) and transfer via syringe.
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for organometallics), an emergency shower, and an eyewash station are immediately accessible.[11][13] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] Seek immediate medical attention for any exposure.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expected ¹H NMR signals include multiplets for the phenyl group, characteristic signals for the oxazolidinone ring protons, and a key singlet for the methylene protons (–CH₂Br) of the bromoacetyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The spectrum should show the molecular ion peak corresponding to the expected mass, along with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Expect strong carbonyl (C=O) absorption bands around 1780 cm⁻¹ (imide) and 1700 cm⁻¹ (ketone).
-
Melting Point (MP): A sharp, well-defined melting point is indicative of high purity.
Conclusion
The N-acylation of (4R)-4-phenyl-1,3-oxazolidin-2-one with bromoacetyl bromide is a reliable and effective method for producing a valuable chiral building block. The success of the synthesis hinges on the rigorous exclusion of atmospheric moisture due to the use of water-sensitive reagents. Strict adherence to safety protocols, particularly when handling bromoacetyl bromide and n-butyllithium, is paramount. The resulting product, (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, serves as a versatile intermediate for advanced applications in asymmetric synthesis and pharmaceutical development.
References
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N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018). ACS Publications. Retrieved from [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2012). National Institutes of Health (NIH). Retrieved from [Link]
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N-Acylation of Oxazolidinones. (2018). ChemistryViews. Retrieved from [Link]
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BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. Retrieved from [Link]
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Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2010). Organic Letters. Retrieved from [Link]
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Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. Retrieved from [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). MDPI. Retrieved from [Link]
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A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Retrieved from [Link]
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An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. ISU ReD. Retrieved from [Link]
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